Bis(2-chloroethyl) oxalate Bis(2-chloroethyl) oxalate
Brand Name: Vulcanchem
CAS No.: 7208-92-6
VCID: VC14365272
InChI: InChI=1S/C6H8Cl2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4H2
SMILES:
Molecular Formula: C6H8Cl2O4
Molecular Weight: 215.03 g/mol

Bis(2-chloroethyl) oxalate

CAS No.: 7208-92-6

Cat. No.: VC14365272

Molecular Formula: C6H8Cl2O4

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-chloroethyl) oxalate - 7208-92-6

Specification

CAS No. 7208-92-6
Molecular Formula C6H8Cl2O4
Molecular Weight 215.03 g/mol
IUPAC Name bis(2-chloroethyl) oxalate
Standard InChI InChI=1S/C6H8Cl2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4H2
Standard InChI Key SBMXVRZZQIZQIZ-UHFFFAOYSA-N
Canonical SMILES C(CCl)OC(=O)C(=O)OCCCl

Introduction

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The patent EP0529741A1 details a method for preparing bis(2-chloroethyl) oxalate via esterification of oxalic acid with 2-chloroethanol . The reaction proceeds in two stages:

  • Formation of the oxalate intermediate:

    HOOC-COOH + 2 HOCH2CH2ClClCH2CH2O-C(=O)-C(=O)-O-CH2CH2Cl + 2 H2O\text{HOOC-COOH + 2 HOCH}_2\text{CH}_2\text{Cl} \rightarrow \text{ClCH}_2\text{CH}_2\text{O-C(=O)-C(=O)-O-CH}_2\text{CH}_2\text{Cl + 2 H}_2\text{O}

    This step typically employs a dehydrating agent such as thionyl chloride or sulfuric acid to drive esterification.

  • Purification: Distillation under reduced pressure (3.3 kPa) yields the final product with a boiling point of 60°C–65°C .

Table 1: Synthesis Conditions and Yields

ReactantQuantity (g)SolventCatalystTemperature (°C)Yield (%)
Oxalic acid42.0DMSONaH20–2563
2-Chloroethanol26.6----

Alternative Pathways

Bis(2-chloroethyl) oxalate also serves as a reactant in synthesizing halogenated dioxolanes. For example, reacting it with sodium perfluoroalkoxy salts (MCF2CF2Z\text{MCF}_2\text{CF}_2\text{Z}, where M = Na, Li) in ether solvents produces fluorinated dioxolanes :

ClCH2CH2O-C(=O)-C(=O)-O-CH2CH2Cl + 2 MCF2CF2ZZCF2CF2O-C(=O)-C(=O)-O-CF2CF2Z + 2 MCl\text{ClCH}_2\text{CH}_2\text{O-C(=O)-C(=O)-O-CH}_2\text{CH}_2\text{Cl + 2 MCF}_2\text{CF}_2\text{Z} \rightarrow \text{ZCF}_2\text{CF}_2\text{O-C(=O)-C(=O)-O-CF}_2\text{CF}_2\text{Z + 2 MCl}

This reaction occurs at 0°C–50°C under anhydrous conditions, with yields exceeding 60% .

Physicochemical Properties

Thermal Stability and Solubility

  • Boiling point: 60°C–65°C at 3.3 kPa .

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, ether) but insoluble in water due to its hydrophobic chloroethyl groups.

Spectroscopic Data

  • IR spectroscopy: Strong absorption bands at 1727 cm⁻¹ (C=O stretch) and 1123 cm⁻¹ (C-O-C stretch) .

  • ¹H NMR: Peaks at δ 4.22 (s, 2H, -OCH₂-) and δ 3.85–3.67 (m, 4H, -CH₂Cl) .

Industrial and Research Applications

Precursor for Fluorinated Polymers

Bis(2-chloroethyl) oxalate is critical in synthesizing perfluorodioxolanes, which are monomers for high-performance polymers resistant to heat and chemicals . These polymers find use in aerospace coatings and semiconductor manufacturing.

Pharmaceutical Intermediates

The compound’s ability to undergo nucleophilic substitution makes it valuable for producing β-chloroethyl esters, which are intermediates in antitumor agents . For instance, derivatives like 2-trifluoromethyl-1,3-dioxolane have shown promise in drug delivery systems.

HazardPrecautionary Measure
Moisture sensitivityStore under anhydrous conditions with desiccants
Skin/eye irritationImmediate flushing with water for 15 minutes
Inhalation riskUse in fume hood with respiratory protection

Future Research Directions

  • Green Synthesis: Exploring biocatalysts or solvent-free conditions to improve sustainability.

  • Advanced Characterization: Detailed toxicological studies to establish OSHA exposure limits.

  • Novel Applications: Investigating its use in lithium-ion battery electrolytes or metal-organic frameworks (MOFs).

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